molecular formula C8H15KO3 B1450582 Potassium 5-hydroxy-2-propylpentanoate CAS No. 1803567-07-8

Potassium 5-hydroxy-2-propylpentanoate

Cat. No.: B1450582
CAS No.: 1803567-07-8
M. Wt: 198.3 g/mol
InChI Key: UPAHGNFRCRHSLX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

potassium;5-hydroxy-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAHGNFRCRHSLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCO)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 5-hydroxy-2-propylpentanoate can be synthesized through the neutralization of 5-hydroxy-2-propylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the potassium salt in solid form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 5-hydroxy-2-propylpentanoate involves the modulation of neurotransmitter levels in the brain. It enhances gamma-aminobutyric acid (GABA) levels, which helps to stabilize neuronal activity and prevent seizures. The compound also inhibits voltage-gated sodium channels, reducing neuronal excitability . These actions contribute to its effectiveness in treating epilepsy and bipolar disorder.

Comparison with Similar Compounds

Uniqueness: Potassium 5-hydroxy-2-propylpentanoate is unique due to its specific potassium salt form, which may offer different pharmacokinetic properties compared to other salts like sodium valproate. This can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to variations in therapeutic efficacy and side effect profiles.

Biological Activity

Potassium 5-hydroxy-2-propylpentanoate, also known as a derivative of valproic acid, has garnered attention for its biological activities, particularly in the context of neuroprotection and anticonvulsant effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a potassium salt of a branched-chain fatty acid. Its mechanism of action is primarily linked to the modulation of neurotransmitter systems and ion channel activity. Research indicates that compounds similar to valproic acid enhance potassium conductance in neuronal membranes, which may contribute to their anticonvulsant properties .

Neuroprotective Effects

  • Anticonvulsant Activity : Studies have shown that this compound exhibits significant anticonvulsant properties. In animal models, it has been effective in reducing seizure frequency and severity, similar to other established antiepileptic drugs .
  • Oxidative Stress Reduction : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal tissues. By increasing the activity of antioxidant enzymes such as catalase and glutathione reductase, it protects against oxidative damage associated with seizures .
  • Neuroinflammation Modulation : this compound may also play a role in modulating neuroinflammatory responses. It has been observed to decrease levels of pro-inflammatory cytokines in models of epilepsy, suggesting potential benefits in conditions characterized by neuroinflammation .

Case Study 1: Efficacy in Epilepsy Models

A study involving the administration of this compound in mice subjected to pilocarpine-induced seizures showed a marked reduction in seizure duration and frequency. The treatment group exhibited significantly higher levels of antioxidant enzymes compared to the control group, indicating enhanced neuroprotection .

Treatment GroupSeizure FrequencyCatalase Activity (U/mg protein)Glutathione Reductase Activity (U/mg protein)
Control100.150.10
Treatment40.350.25

Case Study 2: Long-term Effects on Cognitive Function

In a longitudinal study assessing cognitive outcomes post-treatment with this compound, researchers found improvements in memory retention and learning capabilities in treated animals compared to controls. Behavioral tests indicated enhanced cognitive function correlating with reduced seizure activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enhanced Potassium Conductance : Similar to valproic acid, this compound increases potassium ion flow across neuronal membranes, contributing to its anticonvulsant effects .
  • Reduction of Reactive Oxygen Species (ROS) : The compound effectively reduces ROS levels in neuronal tissues, which are often elevated during seizure episodes .
  • Neuroprotective Pathways : Activation of neuroprotective pathways involving Bcl-2 family proteins has been noted, suggesting that this compound may prevent apoptosis in neuronal cells during seizures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-hydroxy-2-propylpentanoate
Reactant of Route 2
Potassium 5-hydroxy-2-propylpentanoate

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